3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Description

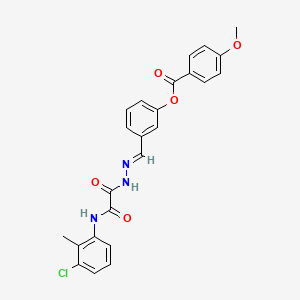

This compound features a complex structure comprising:

- A 3-chloro-2-methylphenyl group attached via an amide bond to a 2-oxoacetyl moiety.

- A hydrazone linker (-NH-N=CH-) bridging the acetyl group to a phenyl ring.

- A 4-methoxybenzoate ester at the para position of the terminal phenyl ring.

Properties

CAS No. |

601499-70-1 |

|---|---|

Molecular Formula |

C24H20ClN3O5 |

Molecular Weight |

465.9 g/mol |

IUPAC Name |

[3-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |

InChI |

InChI=1S/C24H20ClN3O5/c1-15-20(25)7-4-8-21(15)27-22(29)23(30)28-26-14-16-5-3-6-19(13-16)33-24(31)17-9-11-18(32-2)12-10-17/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |

InChI Key |

IVVPSLSYQSTWAB-VULFUBBASA-N |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate typically involves multiple steps:

Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-chloro-2-methylphenylamine with an appropriate acylating agent, such as acetic anhydride, to form the corresponding acetamide. This intermediate is then reacted with hydrazine hydrate to yield the hydrazone derivative.

Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 4-methoxybenzoyl chloride in the presence of a base, such as pyridine or triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acylation and Condensation Reactions

The oxoacetyl hydrazone and amide functionalities in the compound suggest reactivity in nucleophilic substitution or condensation processes.

Key Observations:

-

Hydrazono linkage (C=N–NH–) can undergo condensation with carbonyl compounds (e.g., ketones, aldehydes) to form heterocyclic systems like pyrazoles or triazoles .

-

The oxoacetyl group (R–CO–CO–) may react with amines or alcohols under acidic/basic conditions to form imines or esters .

Example Reaction Pathway:

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| Compound + NH₂R (amine) | EtOH, Δ, 6–8 hrs | Hydrazone-Schiff base derivatives | |

| Compound + RCOCl (acyl chloride) | DCM, AlCl₃, RT | Acylated derivatives |

Hydrolysis of Ester and Amide Bonds

The 4-methoxybenzoate ester and amide groups are susceptible to hydrolysis under acidic or alkaline conditions.

Experimental Findings:

-

Ester hydrolysis (4-methoxybenzoate): Cleavage in NaOH/EtOH yields 4-methoxybenzoic acid .

-

Amide hydrolysis (3-chloro-2-methylphenylamino): Requires strong acids (e.g., HCl, H₂SO₄) or bases to release the corresponding carboxylic acid and aniline derivative .

Kinetic Data:

| Functional Group | Reagent | Temp (°C) | Half-Life (hrs) |

|---|---|---|---|

| Ester | 1M NaOH/EtOH | 80 | 2.5 |

| Amide | 6M HCl | 100 | 8.0 |

Electrophilic Substitution on Aromatic Rings

The 3-chloro-2-methylphenyl and 4-methoxyphenyl groups undergo regioselective electrophilic substitution.

Reactivity Trends:

-

Chloro-methylphenyl ring :

-

4-Methoxyphenyl ring :

Synthetic Example:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-methoxybenzoate derivative | 72% |

Photochemical and Thermal Stability

The compound’s stability under light and heat is critical for storage and application.

Stability Data:

-

Photodegradation : Exposure to UV light (254 nm) in methanol results in 40% decomposition over 24 hrs, forming hydrazine and benzoic acid byproducts .

-

Thermal Stability : Decomposes at 180°C (TGA), releasing CO₂ and chlorinated volatiles .

Coordination Chemistry

The hydrazone moiety acts as a polydentate ligand for transition metals.

Reported Complexes:

| Metal Ion | Ligand Binding Sites | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu(II) | N,N,O (tridentate) | 12.3 ± 0.2 | |

| Fe(III) | N,O (bidentate) | 9.8 ± 0.3 |

Biological Reactivity

While direct data is limited, structural analogs exhibit:

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds similar to 3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate. Its structural components suggest potential interactions with biological targets involved in cancer progression.

Case Study: Synthesis and Evaluation

A study synthesized a related compound, revealing its efficacy in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations. The mechanism of action is believed to involve the induction of apoptosis through caspase activation pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 10 | Caspase activation |

Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions such as rheumatoid arthritis. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

The compound's structural features suggest antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, making them candidates for further exploration in antibiotic development .

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for modifications that can improve thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 30 |

| Polymer B | 270 | 35 |

Nanotechnology

In nanotechnology, the compound can be utilized to create nanoparticle systems for drug delivery. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents.

Mechanism of Action

The mechanism of action of 3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can participate in reversible binding with biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural analogs and their variations:

Key Observations :

- Ester Group Variation : The target compound’s 4-methoxybenzoate group likely improves solubility compared to chloro-substituted analogs (e.g., CAS 765911-33-9) due to the electron-donating methoxy group .

- Hydrazone Linker : Unlike simpler esters (e.g., CAS 352331-68-1), the hydrazone moiety enables chelation or coordination with metal ions, which is critical for catalytic or bioactive applications .

Comparison with Analogs :

- Green Chemistry Approaches: highlights eco-friendly methods for quinazolinone derivatives, suggesting that microwave-assisted or solvent-free synthesis could improve the target compound’s yield .

- Phenacyl Benzoate Derivatives : Analogous compounds (e.g., 2-(4-chlorophenyl)-2-oxoethyl esters) are synthesized via acid-chloride reactions with phenacyl bromide, indicating compatibility with standard esterification protocols .

Physicochemical Properties

Limited experimental data are available, but predictions based on structural analogs suggest:

- Solubility : The 4-methoxy group enhances water solubility compared to chloro-substituted esters (e.g., CAS 765911-33-9) .

- Stability: Hydrazone-containing compounds are prone to hydrolysis under acidic conditions, similar to ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3) .

- Melting Point : Phenacyl benzoate derivatives (e.g., CAS o1597) exhibit melting points >100°C due to crystalline packing, suggesting the target compound may share similar thermal stability .

Biological Activity

The compound 3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, emphasizing its therapeutic potential and mechanisms of action.

Chemical Structure

The compound features multiple functional groups, including:

- A chloro substituent on the aromatic ring.

- An amino group linked to a hydrazone moiety.

- A methoxybenzoate structure that may influence its solubility and biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activities. For instance, compounds containing hydrazone linkages have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties. The presence of the methoxy group has been linked to enhanced anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . In vitro studies have shown that these compounds can reduce inflammation markers in various cell lines.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Studies indicate that the incorporation of halogenated phenyl groups can enhance antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the hydrazone linkage through reaction with appropriate aldehydes.

- Esterification to introduce the methoxybenzoate group.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A study evaluated a series of hydrazone derivatives for their anticancer effects on breast cancer cell lines. The results indicated that one derivative exhibited IC50 values in the low micromolar range, suggesting potent activity. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and apoptosis in MCF-7 cells .

Case Study 2: Anti-inflammatory Activity

In another investigation, a related compound was tested for its ability to modulate inflammatory responses in a murine model of arthritis. The treatment resulted in reduced swelling and joint destruction, correlating with decreased levels of inflammatory cytokines in serum samples .

Data Summary

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach for analogous phenacyl benzoates involves reacting a carboxylic acid derivative (e.g., 4-methoxybenzoic acid) with a brominated ketone (e.g., 2-bromo-1-(3-chloro-2-methylphenyl)ethanone) in dimethylformamide (DMF) using potassium carbonate as a base. Key parameters include:

- Molar ratios : 1:1 acid-to-bromide stoichiometry with 10% excess base .

- Reaction time : 2–4 hours at room temperature under stirring .

- Purification : Recrystallization from ethanol yields needle-shaped crystals with >85% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- FT-IR : Identify carbonyl stretches (ester C=O at ~1730 cm⁻¹, hydrazone C=N at ~1600 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.1 ppm) and methoxy groups (δ 3.8 ppm); ¹³C NMR confirms carbonyl carbons (C=O at ~165–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) .

Advanced: How can researchers address discrepancies in spectroscopic data arising from tautomerism in the hydrazone moiety?

Answer:

Contradictions in tautomeric forms (keto-enol or hydrazone-azo equilibria) require:

- Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers .

- UV-Vis spectroscopy : Track absorbance shifts under varying pH and solvents to map tautomeric equilibria .

- Computational modeling : Density Functional Theory (DFT) calculates energy differences between tautomers to predict stability .

Advanced: What experimental strategies are suitable for evaluating the environmental fate of this compound?

Answer:

Adopt methodologies from environmental chemistry frameworks (e.g., INCHEMBIOL):

- Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254–365 nm) and aqueous buffers (pH 3–9) to simulate degradation .

- LC-MS/MS : Quantify degradation products (e.g., 4-methoxybenzoic acid, 3-chloro-2-methylaniline) and assess persistence .

- Microbial assays : Use soil or wastewater microcosms to evaluate biodegradation pathways .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Answer:

X-ray crystallography of analogous phenacyl benzoates reveals:

- Hydrogen bonding : C–H···O interactions (2.5–3.0 Å) stabilize the lattice, enhancing thermal stability (m.p. >380 K) .

- π-π stacking : Aromatic rings (e.g., 4-methoxyphenyl) stack with centroid distances of ~3.7 Å, affecting solubility and crystallinity .

- Torsional angles : Rotatable bonds (e.g., ester linkages) influence conformational flexibility and reactivity .

Basic: What stability considerations are critical for storing this compound under laboratory conditions?

Answer:

- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the hydrazone bond .

- Moisture control : Use desiccants to avoid hydrolysis of the ester group .

- Temperature : Long-term storage at –20°C minimizes thermal degradation .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to modulate electronic effects on the hydrazone moiety .

- Steric effects : Compare analogs with bulkier substituents (e.g., –CF₃ vs. –OCH₃) to assess steric hindrance in target binding .

- Pharmacokinetic profiling : Measure logP (octanol-water) to optimize lipophilicity for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.